
BIX02189
Descripción general
Descripción
3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide is an indolecarboxamide.
Mecanismo De Acción
Target of Action
BIX02189, also known as (E/Z)-BIX02189 or (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide, is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) . It also inhibits Extracellular Signal-Regulated Kinase 5 (ERK5) . These kinases play crucial roles in cell proliferation, differentiation, and survival .
Mode of Action
This compound selectively inhibits the catalytic activity of MEK5 and ERK5 . In HeLa cells, this compound has been shown to inhibit the phosphorylation of ERK5 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MEK5/ERK5 pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting MEK5 and ERK5, this compound disrupts this pathway, leading to changes in these cellular processes .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Actividad Biológica
BIX02189 is a selective inhibitor of the MEK5/ERK5 signaling pathway, primarily recognized for its role in various cellular processes including proliferation, differentiation, and survival. This compound has garnered attention in research due to its specific inhibition of MEK5 and ERK5, with IC50 values of 1.5 nM and 59 nM, respectively . This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively inhibits MEK5 and ERK5 without significantly affecting other closely related kinases such as MEK1, MEK2, ERK1, and ERK2. The inhibition of these kinases leads to a cascade of effects on downstream signaling pathways. Notably, this compound has been shown to inhibit the phosphorylation of ERK5 in HeLa cells, thereby preventing the transcriptional activity of myocyte enhancer factor 2 (MEF2), which is crucial for various cellular responses .
In Vitro Studies
Cell Lines Tested:
- HeLa Cells: Treatment with this compound resulted in inhibited phosphorylation of ERK5 but did not affect ERK1/2. The compound also reduced luciferase gene expression induced by MEF2 in a dose-dependent manner.
- Neonatal Rat Cardiomyocytes (NRCMs): this compound was used to silence ERK5 activity, leading to decreased hypertrophic responses under stress conditions .
Table 1: Inhibition Potency of this compound on Kinases
Kinase | IC50 (nM) |
---|---|
MEK5 | 1.5 |
ERK5 | 59 |
MEK1/2 | >1000 |
ERK1/2 | >1000 |
In Vivo Studies
This compound has been evaluated in animal models, particularly in studies focusing on pulmonary fibrosis and cardiac hypertrophy. In bleomycin-treated mice, this compound significantly inhibited collagen accumulation and improved survival rates . In cardiac studies, the compound effectively reduced hypertrophic growth and fibrosis in response to hypertrophic stimuli .
Case Study: Pulmonary Fibrosis Model
- Model: C57BL/6 mice treated with bleomycin.
- Dosage: Intraperitoneal injection at 10 mg/kg.
- Findings: The treatment led to a significant reduction in lung fibrosis markers and improved overall survival rates compared to untreated controls .
Cellular Effects
This compound's inhibition of the MEK5/ERK5 pathway has been linked to several cellular outcomes:
- Apoptosis Induction: In acute myeloid leukemia (AML) cells, this compound induced apoptosis through the modulation of pro-survival pathways .
- Cellular Senescence: The compound has been shown to elicit cellular senescence in melanoma cells via p21-mediated mechanisms when ERK5 is inhibited .
Pathophysiological Implications
The biological activity of this compound extends into various pathophysiological contexts:
- Oxidative Stress Response: Research indicates that this compound can modulate oxidative stress responses through its action on the MEK5/ERK5 pathway, influencing transcription factors like NRF2 .
- Fibrotic Diseases: By targeting ERK5 signaling, this compound presents therapeutic potential in managing fibrotic diseases such as pulmonary fibrosis and cardiac remodeling .
Aplicaciones Científicas De Investigación
Cancer Research
BIX02189 has been extensively studied for its role in cancer therapy:
- Melanoma : Inhibition of ERK5 by this compound has been shown to induce p21-mediated cellular senescence in melanoma cells. This suggests that targeting the ERK5 pathway could be a viable strategy for melanoma treatment .
- Hepatocellular Carcinoma : The compound was tested in HuH7 cells, where it downregulated YAP-dependent transcription, indicating its potential in treating liver cancers .
- Osteoclast Differentiation : Studies demonstrated that this compound inhibited osteoclast differentiation, highlighting its role in bone-related cancers and diseases .
Diabetes Research
This compound has been utilized to explore its effects on pancreatic β-cells:
- ER Stress and Apoptosis : In a study using streptozotocin (STZ)-treated mice, this compound exacerbated hyperglycemia and body weight loss by increasing expressions of proteins associated with the unfolded protein response (UPR). This indicates that inhibiting ERK5 may promote apoptosis in pancreatic β-cells under stress conditions .
Cardiovascular Disorders
The compound's effects on endothelial cells have been investigated:
- Endothelial Function : this compound was found to inhibit the activation of ERK5 in human umbilical vein endothelial cells exposed to laminar flow conditions. This inhibition reversed protective effects against oxidative stress, suggesting a potential role in cardiovascular disease management.
Data Table: Summary of Findings
Case Study 1: Melanoma Treatment
In a controlled study involving melanoma cell lines, treatment with this compound resulted in significant induction of cellular senescence characterized by increased p21 levels. The study concluded that targeting the ERK5 pathway could provide a novel approach for melanoma therapy.
Case Study 2: Diabetes-Induced β-cell Apoptosis
In STZ-induced diabetic mice, co-treatment with this compound led to higher levels of UPR-associated proteins compared to controls. This suggests that ERK5 plays a protective role against β-cell apoptosis under diabetic conditions.
Propiedades
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025843 | |
Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265916-41-3 | |
Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.